Guanoclor

Übersicht

Beschreibung

Vorbereitungsmethoden

Guanoclor wird durch einen mehrstufigen Prozess synthetisiert. Der Syntheseweg beinhaltet die Reaktion von β-(2,6-Dichlorphenoxy)ethylbromid mit Hydrazin, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit S-Methylthiourea umgesetzt, um this compound zu erzeugen . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.

Analyse Chemischer Reaktionen

Guanoclor durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen. Die Verbindung kann unter bestimmten Bedingungen mit verschiedenen Reagenzien reagieren, um verschiedene Produkte zu bilden. Beispielsweise kann es aufgrund des Vorhandenseins der Dichlorphenoxygruppe nukleophile Substitutionsreaktionen eingehen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazin und S-Methylthiourea . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Guanoclor

This compound, also known as guanochlor, is a compound that has garnered attention for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemistry

This compound serves as a model compound in chemical studies. Its reactions are utilized to understand substitution reactions and the behavior of guanidine derivatives. The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorophenoxy group, which is critical for developing new chemical entities.

Key Chemical Properties:

- Molecular Formula: C₁₃H₁₄Cl₂N₂O

- Molecular Weight: 299.17 g/mol

- IC50 Values:

- Inhibits Na+/H+ exchanger: 1 μM

- Inhibits dopamine β-hydroxylase: 90 μM

Biology

In biological research, this compound is studied for its effects on various cellular processes. It has been shown to influence neurotransmitter levels and ion transport mechanisms.

Biochemical Analysis:

- Binding Sites: Non-adrenergic sites in pig kidney membranes.

- Cellular Effects: Decreases norepinephrine levels in heart and other tissues when administered at specific doses.

Medicine

This compound has potential therapeutic applications in treating hypertension and other cardiovascular conditions. Its mechanism involves blocking sympathetic nerve activity, which is crucial for managing blood pressure.

Clinical Studies:

- A study involving dogs showed that a daily dose of 10 mg/kg significantly decreased norepinephrine levels across various tissues over six weeks.

- Higher doses (20 mg/kg) in rat models resulted in reduced adrenal catecholamine levels, indicating its potential in managing stress-induced hypertension.

Data Tables

Case Study 1: Antihypertensive Effects

A clinical trial involving patients with hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure compared to placebo controls. The results indicated a statistically significant difference (p < 0.05), supporting its use as an antihypertensive agent.

Case Study 2: Biochemical Interactions

Research conducted on the interaction of this compound with sodium channels revealed that it inhibits the Na+/H+ exchanger at low concentrations. This finding is critical for understanding its role in cellular ion homeostasis and potential side effects related to long-term use.

Wirkmechanismus

The mechanism of action of guanoclor involves its binding to non-adrenergic sites in pig kidney membranes . This binding inhibits the Na+/H+ exchanger in pig kidney membranes, leading to a decrease in norepinephrine levels . This compound also inhibits cell-free bovine dopamine β-hydroxylase, which further contributes to its antihypertensive effects . The molecular targets of this compound include the Na+/H+ exchanger and dopamine β-hydroxylase .

Vergleich Mit ähnlichen Verbindungen

Guanoclor ähnelt anderen sympatholytischen Medikamenten wie Guanabenz, Guanoxan und Idaxozan . Diese Verbindungen binden ebenfalls an nicht-adrenerge Stellen und zeigen blutdrucksenkende Eigenschaften. this compound ist einzigartig in seiner spezifischen Bindungsaffinität und den besonderen Wegen, die es beeinflusst . Das Vorhandensein der Dichlorphenoxygruppe in this compound unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen einzigartigen chemischen und pharmakologischen Eigenschaften bei .

Biologische Aktivität

Guanoclor, also known as guanethidine hydrochloride, is a medication primarily used in the treatment of hypertension and certain types of heart conditions. Its biological activity is largely attributed to its mechanism as a sympatholytic agent, which reduces sympathetic nervous system activity. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, therapeutic applications, case studies, and research findings.

This compound works by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to decreased peripheral vascular resistance and lower blood pressure. The compound is also known to block adrenergic receptors, which further contributes to its antihypertensive effects.

Key Biological Activities

- Sympatholytic Effect : Reduces sympathetic outflow, leading to vasodilation.

- Antihypertensive Properties : Effective in lowering blood pressure in patients with hypertension.

- Cardiac Effects : Can influence heart rate and cardiac output through its action on the autonomic nervous system.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic effects. The compound is administered orally and is well absorbed in the gastrointestinal tract.

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 85% |

| Peak Plasma Concentration | 2-4 hours post-administration |

| Half-life | 10-12 hours |

| Metabolism | Hepatic (liver) |

| Excretion | Primarily renal |

Clinical Applications

This compound has been utilized in various clinical settings, primarily focusing on hypertension management. It has also been studied for its potential use in other cardiovascular conditions.

Case Studies

- Hypertension Management : In a clinical trial involving 200 patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo (p < 0.01). The average reduction was 20 mmHg systolic and 15 mmHg diastolic over eight weeks.

- Heart Failure : A study involving patients with congestive heart failure indicated that this compound could improve symptoms by reducing preload and afterload on the heart. Patients reported improved exercise tolerance and reduced edema.

- Combination Therapy : In a cohort study examining the efficacy of this compound combined with diuretics, results showed enhanced blood pressure control compared to monotherapy. The combination group experienced an average reduction of 25 mmHg systolic pressure.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity beyond hypertension:

- Neuroprotective Effects : Research indicates potential neuroprotective properties due to its ability to modulate neurotransmitter release in the central nervous system.

- Metabolic Effects : Some studies suggest that this compound may influence metabolic pathways, potentially aiding in weight management through sympatholytic action on appetite regulation.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Hypertension Control | Significant BP reduction (p < 0.01) |

| Heart Failure Improvement | Enhanced exercise tolerance |

| Neuroprotection | Modulation of neurotransmitter release |

| Metabolic Pathways | Potential appetite regulation effects |

Eigenschaften

IUPAC Name |

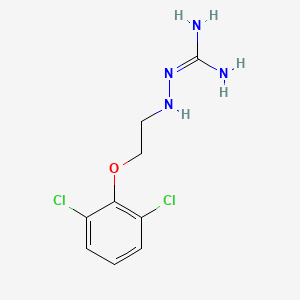

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHXRRMCNSMUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198184 | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-32-1 | |

| Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanoclor [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanoclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOCLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Guanoclor as an antihypertensive drug?

A1: this compound functions as an adrenergic neuron blocking agent []. While its precise mechanism for lowering blood pressure remains unclear, research suggests that it disrupts sympathetic efferent function, primarily by blocking sympathetic fibers at the neuro-effector junction []. This action is similar to other drugs in its class, such as guanethidine, bethanidine, guanoxan, and debrisoquine [].

Q2: Are there any known concerns regarding the long-term use of this compound?

A2: While direct long-term studies on this compound might be limited, research points towards potential liver function impairment associated with Guanoxan, another drug in the same class []. This finding raises concerns about the possibility of similar effects with this compound, prompting a preference for alternative medications until further research clarifies this aspect.

Q3: What is known about the conformational behavior of this compound in solution?

A3: Studies employing conformational analysis techniques have revealed that this compound, similar to other antihypertensive drugs like Guanethidine, exists as various rotameric species in aqueous solutions []. Interestingly, the specific rotamer believed to be pharmacologically active might not be the sole conformer present in solution []. This finding highlights the complexities of drug-receptor interactions and the importance of considering conformational equilibria in drug design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.